8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds, including variations with fluorinated arylpiperazinylalkyl groups, have shown potential as antidepressant and anxiolytic agents. The research emphasizes the importance of structural modifications for enhancing receptor affinity and selectivity, highlighting their potential for leading to new therapeutic agents (Zagórska et al., 2016).
Structure-Activity Relationships
Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a spectrum of receptor activities depending on the substitution at specific positions of the imidazo[2,1-f]purine-2,4-dione system. These findings contribute to understanding the structural requirements for achieving desired biological activities and could guide the development of compounds with improved therapeutic profiles (Zagórska et al., 2015).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been instrumental in elucidating the interactions between these compounds and their target receptors. This approach helps in understanding the molecular basis of their activity and guides the design of more potent and selective ligands. Such studies have identified key structural features responsible for receptor affinity and selectivity, providing a foundation for future research and development in this area (Baraldi et al., 2008).
Photophysical Evaluation of Modified Nucleoside Analogues
Research has also explored the synthesis and photophysical evaluation of modified nucleoside analogues, including those with furan moieties, for use as responsive fluorescent probes. These studies highlight the potential of furan-containing compounds in the development of novel diagnostic tools and their applications in monitoring biological processes (Greco & Tor, 2007).
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-8-9(2)20-11-12(18(3)15(22)17-13(11)21)16-14(20)19(8)7-10-5-4-6-23-10/h4-6H,7H2,1-3H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMYYCQCNRADKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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